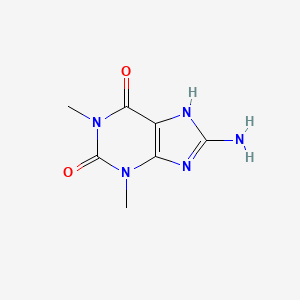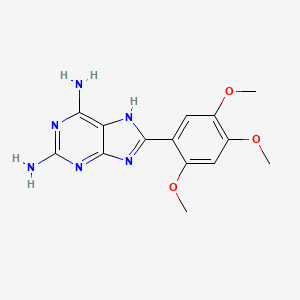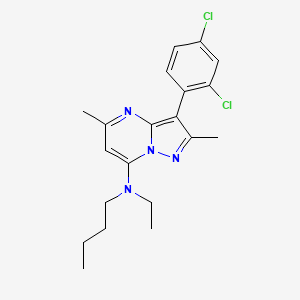![molecular formula C23H17F2N3O6 B3062224 (3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one CAS No. 1956378-23-6](/img/structure/B3062224.png)
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VLX1570 is a small molecule inhibitor of deubiquitinases, specifically targeting the ubiquitin-specific protease-14. It has been studied for its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers. The compound works by inhibiting the removal of ubiquitin chains from proteins, thereby disrupting protein degradation and leading to the accumulation of polyubiquitinated proteins, which can induce apoptosis in cancer cells .
Wissenschaftliche Forschungsanwendungen
VLX1570 has been extensively studied for its potential applications in cancer therapy. It has shown promising results in preclinical studies for the treatment of multiple myeloma, lung cancer, and other malignancies. The compound has been found to regulate the proliferation and apoptosis of cancer cells by modulating endoplasmic reticulum stress and the AKT pathway. It has also been shown to induce apoptosis in multiple myeloma cells by inhibiting ubiquitin-specific protease-14 .
Vorbereitungsmethoden
The synthesis of VLX1570 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 due to its poor aqueous solubility. It is administered as a brief intravenous infusion via a central venous catheter .
Analyse Chemischer Reaktionen
VLX1570 undergoes various chemical reactions, primarily involving its interaction with deubiquitinases. The compound binds to and inhibits the activity of ubiquitin-specific protease-14, leading to the accumulation of polyubiquitinated proteins. This inhibition can induce apoptosis in cancer cells. Common reagents used in these reactions include polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 .
Wirkmechanismus
VLX1570 exerts its effects by inhibiting the activity of deubiquitinases, specifically ubiquitin-specific protease-14. This inhibition leads to the accumulation of polyubiquitinated proteins, which can induce apoptosis in cancer cells. The compound also modulates endoplasmic reticulum stress and the AKT pathway, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
VLX1570 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib, which also target the ubiquitin-proteasome system. VLX1570 is unique in its specific inhibition of ubiquitin-specific protease-14, which distinguishes it from other proteasome inhibitors. Similar compounds include bortezomib, carfilzomib, and ixazomib, which also target the proteasome but have different mechanisms of action and molecular targets .
Eigenschaften
CAS-Nummer |
1956378-23-6 |
|---|---|
Molekularformel |
C23H17F2N3O6 |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9+,17-10+ |
InChI-Schlüssel |
SCKXBVLYWLLALY-CZCYGEDCSA-N |
Isomerische SMILES |
C=CC(=O)N1CC/C(=C\C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 |
SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Kanonische SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Andere CAS-Nummern |
1956378-23-6 |
Synonyme |
VLX1570 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




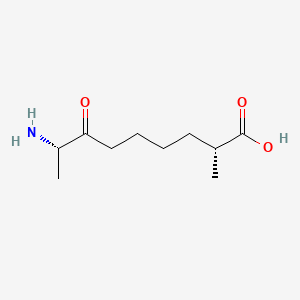
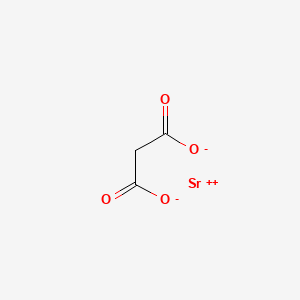
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide](/img/structure/B3062155.png)
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B3062160.png)
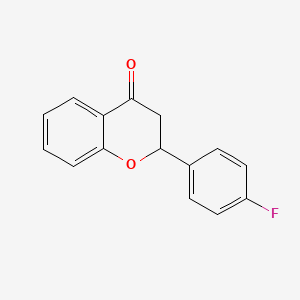
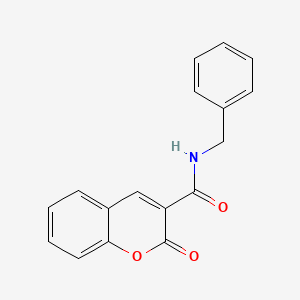
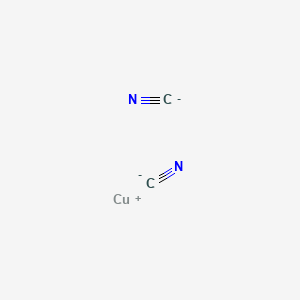

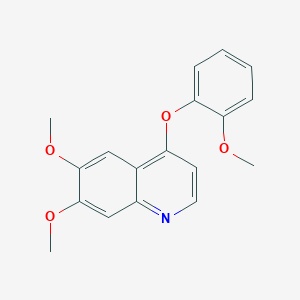
![2-Pyridin-3-yl-benzo[h]chromen-4-one](/img/structure/B3062217.png)
